molecular formula C15H18N2O5 B6501675 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1396707-74-6

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B6501675
CAS No.: 1396707-74-6
M. Wt: 306.31 g/mol
InChI Key: HYCGQADTYFHCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 1396707-74-6) is a complex synthetic compound with a molecular weight of 306.31 g/mol and a molecular formula of C15H18N2O5 . This chemical entity is characterized by its unique structure, which incorporates a 2,5-dioxopyrrolidin-1-yl (NHS ester) moiety, a cyclopropyl group, a furan ring, and a hydroxyethyl segment . The presence of the 2,5-dioxopyrrolidinyl acetamide group is of significant interest in medicinal chemistry, as it can serve as a key pharmacophore; research on compounds containing this group has demonstrated potent antiseizure activity in vivo by acting as a novel positive allosteric modulator (PAM) of the glutamate transporter EAAT2, representing a potential new mechanism of action for treating neurological disorders . The cyclopropyl group is known to enhance metabolic stability, while the furan ring can enable π-π interactions with biological targets . The compound's structural features, particularly the strained cyclopropyl ring and the polar hydroxy group, influence its physicochemical properties, potentially affecting solubility and membrane permeability. Synthetic routes for this compound and its analogs often involve multi-step processes, such as Simmons-Smith cyclopropanation, ketone reduction for the hydroxyl group introduction, and final amide coupling using activated esters of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid . Researchers utilize this compound in various scientific fields, including medicinal chemistry as a scaffold for drug discovery, particularly for targeting enzymes and receptors in the central nervous system . It is also valuable in biological studies for probing protein-ligand interactions and in method development for organic synthesis. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-12(8-17-13(19)5-6-14(17)20)16-9-15(21,10-3-4-10)11-2-1-7-22-11/h1-2,7,10,21H,3-6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGQADTYFHCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CN2C(=O)CCC2=O)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound replaces the phenyl group (common in analogs like Compounds 13–17) with a cyclopropyl-furan-hydroxyethyl system. The hydroxyethyl group introduces a polar element absent in most analogs, which may enhance solubility but reduce membrane permeability compared to lipophilic substituents like trifluoromethoxy (Compound 13) or fluorobenzyl (Compounds 15–17) .

Synthetic Considerations: Analogs in were synthesized via amide coupling using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a method also applicable to the target compound . The cyclopropyl and furan groups may require specialized protection-deprotection strategies during synthesis, increasing complexity compared to phenyl-based analogs .

Pharmacological Implications: Compounds 13–17 exhibit anticonvulsant activity in preclinical models, attributed to the 2,5-dioxopyrrolidin-1-yl moiety’s interaction with neuronal ion channels . The target compound’s furan and cyclopropyl groups could modulate this activity by altering electronic or steric profiles. Fluorinated analogs (e.g., Compounds 15–17) show higher melting points and purity (>99.9%), suggesting improved crystallinity and stability compared to non-fluorinated derivatives. The target compound’s hydroxyethyl group may similarly enhance crystallinity .

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, enables cyclopropanation of alkenes. For instance, allyl alcohol derivatives bearing furan substituents can undergo this reaction to yield cyclopropane-containing intermediates. A study involving furan-allyl ethers demonstrated cyclopropanation yields of 60–75% under optimized conditions (0°C to room temperature, 12–24 hours).

Vinyl Cyclopropane Rearrangement

Thermal or photochemical rearrangement of vinyl cyclopropanes offers an alternative route. For example, furan-substituted vinyl cyclopropanes rearrange at 80–100°C in toluene, achieving 50–65% yields. This method avoids harsh reagents but requires precise temperature control.

Hydroxyl Group Introduction

The 2-hydroxyethyl segment is typically introduced via ketone reduction or epoxide ring-opening:

Sodium Borohydride Reduction

Reduction of a ketone precursor, such as 2-cyclopropyl-2-(furan-2-yl)acetone, using NaBH4 in tetrahydrofuran (THF)/water (4:1 v/v) at 0°C affords the corresponding alcohol in 45–55% yield. Steric hindrance from the cyclopropyl and furyl groups may necessitate extended reaction times (2–4 hours).

Epoxide Hydrolysis

Epoxides derived from cyclopropane-furan alkenes undergo acid-catalyzed hydrolysis. For example, treatment with 1M HCl in dioxane at 50°C for 6 hours yields vicinal diols, though regioselectivity challenges may reduce yields to 30–40%.

Amine Functionalization

The ethylamine backbone is constructed via reductive amination or nucleophilic substitution:

Reductive Amination

Condensation of 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyacetaldehyde with ammonium acetate in methanol, followed by NaBH3CN reduction at pH 5–6, yields the primary amine in 35–45% yield.

Gabriel Synthesis

Protected amine synthesis via phthalimide substitution on a bromoethyl intermediate (e.g., 2-bromo-1-cyclopropyl-1-(furan-2-yl)ethanol) achieves 50–60% yields after hydrazine deprotection.

Dioxopyrrolidinyl Acetamide Coupling

The final step involves coupling the amine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid:

NHS Ester Activation

Activation of the carboxylic acid using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0°C generates the NHS ester. Subsequent reaction with the amine in DMF at room temperature for 12 hours affords the acetamide in 25–35% yield.

Mixed Anhydride Method

Reaction with isobutyl chloroformate in THF forms a mixed anhydride, which couples with the amine at −20°C to yield the product in 40–50% yield.

Optimization and Challenges

Steric Hindrance Mitigation

The tertiary carbon bearing cyclopropyl, furyl, hydroxyl, and amine groups imposes significant steric constraints. Microwave-assisted synthesis (80°C, 30 minutes) improves reaction kinetics, enhancing yields by 10–15%.

Purification Strategies

Recrystallization from ethyl acetate/hexane (1:3) removes by-products, while silica gel chromatography (ethyl acetate:methanol 9:1) isolates the final compound with >95% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesLimitations
Simmons-Smith + NaBH4Cyclopropanation + Reduction45–55High regioselectivityMulti-step, moderate yields
Epoxide Hydrolysis + NHSEpoxide opening + Coupling30–40Mild conditionsLow yields, purification challenges
Reductive AminationOne-pot amine formation35–45Simplified workflowpH sensitivity

Q & A

Q. What are the key synthetic routes for synthesizing N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions starting from cyclopropyl and furan precursors. A common route includes:

  • Step 1 : Alkylation of cyclopropyl-furan intermediates to introduce the hydroxyethyl group.
  • Step 2 : Amide bond formation using 2-(2,5-dioxopyrrolidin-1-yl)acetic acid derivatives under coupling agents like EDCl/HOBt.
  • Step 3 : Purification via column chromatography and recrystallization.
    Optimization focuses on controlling temperature (e.g., 0–5°C for cyclopropane stability), solvent polarity (e.g., THF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Continuous flow reactors improve scalability and yield .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify cyclopropyl protons (δ 0.5–1.5 ppm), furan aromatic signals (δ 6.3–7.4 ppm), and amide carbonyls (δ 165–175 ppm).
  • IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3500 cm1^{-1}) and amide C=O (1640–1680 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What functional groups contribute to its potential bioactivity?

The cyclopropyl group enhances metabolic stability, the furan ring enables π-π interactions with biological targets, and the 2,5-dioxopyrrolidinyl acetamide moiety serves as a hydrogen-bond acceptor for enzyme inhibition. These groups synergistically influence binding affinity to targets like kinases or proteases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculates:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions (e.g., furan’s electron-rich ring).
  • Molecular Docking : Simulates binding modes with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • Thermodynamic Stability : Gibbs free energy (ΔG\Delta G) of intermediates in synthetic pathways.
    DFT-guided optimization improves synthetic efficiency and target selectivity .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during characterization?

Strategies include:

  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to resolve cyclopropyl and furan signals.
  • Variable Temperature NMR : Reduces signal overlap by altering conformational exchange rates.
  • Isotopic Labeling : 15N^{15}N-labeling of the acetamide group clarifies nitrogen environments .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Derivatization : Modifying the furan substituents (e.g., halogenation) or cyclopropyl chain length.
  • Biological Assays : Testing analogs against cancer cell lines (e.g., IC50_{50} values in MTT assays) or bacterial strains (MIC determination).
  • QSAR Modeling : Correlating logP, polar surface area, and steric parameters with activity using software like Schrödinger .

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Low-Temperature Quenching : Prevents decomposition of hydroxyl-containing intermediates.
  • Protective Groups : tert-Butyldimethylsilyl (TBDMS) ethers protect hydroxyl groups during amide coupling.
  • In Situ Monitoring : Real-time HPLC tracks intermediate stability and purity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Challenges include:

  • Low Yield in Cyclopropane Formation : Optimized via high-pressure reactors or photochemical activation.
  • Purification Complexity : Switch from batch to continuous chromatography for large-scale separation.
  • Byproduct Formation : Additives like molecular sieves absorb water in amidation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.